molecular formula C2H3N3O2 B122056 3-Amino-1,2,4-oxadiazole-5(4H)-one CAS No. 154020-18-5

3-Amino-1,2,4-oxadiazole-5(4H)-one

Cat. No. B122056
M. Wt: 101.06 g/mol
InChI Key: NSJWCGRUQOIQQH-UHFFFAOYSA-N
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Description

3-Amino-1,2,4-oxadiazole-5(4H)-one, also known as AOZ, is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry. AOZ belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities. This compound has been extensively studied for its potential applications in drug discovery and development.

Mechanism Of Action

The mechanism of action of 3-Amino-1,2,4-oxadiazole-5(4H)-one is not fully understood. However, it has been suggested that 3-Amino-1,2,4-oxadiazole-5(4H)-one exerts its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. 3-Amino-1,2,4-oxadiazole-5(4H)-one has also been shown to affect the expression of various genes involved in inflammation, apoptosis, and cell proliferation.

Biochemical And Physiological Effects

3-Amino-1,2,4-oxadiazole-5(4H)-one has been reported to exhibit various biochemical and physiological effects. It has been shown to possess antioxidant activity, which can protect cells from oxidative stress-induced damage. 3-Amino-1,2,4-oxadiazole-5(4H)-one has also been reported to possess anti-inflammatory activity, which can reduce inflammation and pain. Moreover, 3-Amino-1,2,4-oxadiazole-5(4H)-one has been shown to possess antitumor activity, which can inhibit the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 3-Amino-1,2,4-oxadiazole-5(4H)-one in lab experiments is its diverse biological activities. 3-Amino-1,2,4-oxadiazole-5(4H)-one has been reported to exhibit a wide range of biological activities, making it a potential candidate for drug discovery and development. Moreover, 3-Amino-1,2,4-oxadiazole-5(4H)-one is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using 3-Amino-1,2,4-oxadiazole-5(4H)-one in lab experiments is its potential toxicity. 3-Amino-1,2,4-oxadiazole-5(4H)-one has been reported to exhibit cytotoxicity in certain cell lines, which can limit its use in certain applications.

Future Directions

There are several future directions for the research of 3-Amino-1,2,4-oxadiazole-5(4H)-one. One of the potential directions is to investigate the mechanism of action of 3-Amino-1,2,4-oxadiazole-5(4H)-one in more detail. This can help to elucidate the molecular targets of 3-Amino-1,2,4-oxadiazole-5(4H)-one and provide insights into its biological activities. Another potential direction is to explore the potential applications of 3-Amino-1,2,4-oxadiazole-5(4H)-one in the treatment of neurodegenerative diseases. Moreover, further studies are needed to investigate the potential toxicity of 3-Amino-1,2,4-oxadiazole-5(4H)-one and its safety profile in vivo. Overall, 3-Amino-1,2,4-oxadiazole-5(4H)-one has significant potential for drug discovery and development, and further research is needed to fully explore its therapeutic potential.

Synthesis Methods

3-Amino-1,2,4-oxadiazole-5(4H)-one can be synthesized using various methods, including the reaction of 3-nitro-1,2,4-oxadiazole with hydrazine hydrate, the reaction of hydrazine hydrate with ethyl acetoacetate, and the reaction of hydrazine hydrate with 3-amino-1,2,4-triazole. The most commonly used method for the synthesis of 3-Amino-1,2,4-oxadiazole-5(4H)-one is the reaction of 3-nitro-1,2,4-oxadiazole with hydrazine hydrate. This method yields high purity and good yield of 3-Amino-1,2,4-oxadiazole-5(4H)-one.

Scientific Research Applications

3-Amino-1,2,4-oxadiazole-5(4H)-one has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and analgesic activities. 3-Amino-1,2,4-oxadiazole-5(4H)-one has also been shown to possess potential antiviral activity against various viruses, including the influenza virus, HIV, and hepatitis B virus. Moreover, 3-Amino-1,2,4-oxadiazole-5(4H)-one has been reported to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

3-amino-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3O2/c3-1-4-2(6)7-5-1/h(H3,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJWCGRUQOIQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NOC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1,2,4-oxadiazole-5(4H)-one

CAS RN

154020-18-5
Record name 3-amino-1,2,4-oxadiazol-5(4H)-one
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